molecular formula C23H22N6O B2989817 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1334370-22-7

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No. B2989817
CAS RN: 1334370-22-7
M. Wt: 398.47
InChI Key: XTROQZNKJXVYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H22N6O and its molecular weight is 398.47. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-HIV Activity

Nitroimidazoles and related compounds have been synthesized and evaluated for their potential anti-HIV activity. For instance, compounds with similar structures have shown promising results in inhibiting HIV-1 and HIV-2 in cell-based assays, suggesting their potential as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Antibacterial and Antifungal Activities

Azole-containing piperazine derivatives have been designed, synthesized, and tested for their antibacterial and antifungal activities. Certain derivatives demonstrated broad-spectrum antimicrobial efficacy, highlighting their potential in developing new therapeutic agents against various microbial infections (Gan et al., 2010).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their effectiveness as corrosion inhibitors. These compounds showed high efficiency in protecting steel in acidic environments, making them valuable for industrial applications where corrosion resistance is crucial (Yadav et al., 2016).

Antimycobacterial Activity

Research into imidazo[1,2-a]pyridine-3-carboxamide derivatives has uncovered compounds with significant activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings offer a pathway for the development of new treatments for tuberculosis (Lv et al., 2017).

Anti-inflammatory Activity

Synthesis and evaluation of novel compounds for their anti-inflammatory activity have been conducted, revealing some derivatives that exhibit significant effects in models of inflammation. This suggests their potential use in developing anti-inflammatory medications (Ahmed et al., 2017).

Electrochemical Synthesis

The electrochemical synthesis of arylthiobenzazoles from similar compounds demonstrates an innovative approach to creating new chemical entities. This method has implications for green chemistry and the efficient production of novel materials (Amani & Nematollahi, 2012).

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c30-23(15-29-17-26-19-8-4-5-9-21(19)29)28-12-10-27(11-13-28)22-14-20(24-16-25-22)18-6-2-1-3-7-18/h1-9,14,16-17H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTROQZNKJXVYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone

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